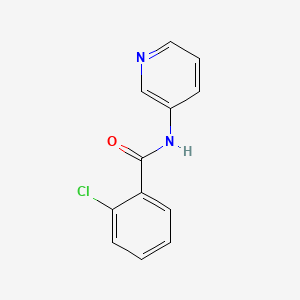
2-chloro-N-3-pyridinylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-3-pyridinylbenzamide, also known as BAY 11-7082, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2001 by researchers at Bayer Pharmaceuticals, and since then, has been the subject of numerous scientific studies.
作用機序
2-chloro-N-3-pyridinylbenzamide 11-7082 inhibits the activity of NF-κB by covalently modifying a cysteine residue in the p65 subunit of the transcription factor. This modification prevents the translocation of NF-κB to the nucleus, thereby inhibiting the expression of its target genes. In addition to its effects on NF-κB, this compound 11-7082 has also been shown to inhibit the activity of other signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the Akt pathway.
Biochemical and Physiological Effects:
This compound 11-7082 has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in various cell types. In addition, it has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the replication of various viruses, including hepatitis B virus (HBV) and human immunodeficiency virus (HIV).
実験室実験の利点と制限
One of the main advantages of 2-chloro-N-3-pyridinylbenzamide 11-7082 for lab experiments is its specificity for NF-κB inhibition. Unlike other compounds that inhibit NF-κB activity by non-specific mechanisms, this compound 11-7082 specifically targets the p65 subunit of the transcription factor. This specificity allows for more accurate and reliable results in experiments involving NF-κB inhibition. However, one limitation of this compound 11-7082 is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental systems.
将来の方向性
There are several future directions for research involving 2-chloro-N-3-pyridinylbenzamide 11-7082. One area of interest is the development of more potent and selective inhibitors of NF-κB activity. Another area of interest is the investigation of the effects of this compound 11-7082 on other signaling pathways, such as the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. In addition, the potential therapeutic applications of this compound 11-7082 in other disease states, such as viral infections and autoimmune disorders, warrant further investigation.
合成法
The synthesis of 2-chloro-N-3-pyridinylbenzamide 11-7082 involves the reaction of 2-chlorobenzoic acid with 3-pyridinecarboxamide in the presence of a base such as potassium carbonate. The resulting product is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-aminophenol in the presence of a base to yield this compound 11-7082. This synthesis method has been optimized over the years, and various modifications have been made to improve the yield and purity of the product.
科学的研究の応用
2-chloro-N-3-pyridinylbenzamide 11-7082 has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune responses and inflammation. NF-κB is also known to be involved in the development and progression of various types of cancer, and inhibition of its activity has been shown to have anti-cancer effects.
特性
IUPAC Name |
2-chloro-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O/c13-11-6-2-1-5-10(11)12(16)15-9-4-3-7-14-8-9/h1-8H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTRLIIPLCIWJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CN=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49641115 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-4-phenylpyrimidin-2-amine](/img/structure/B5324955.png)
![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(2,4-dichlorophenyl)acrylonitrile](/img/structure/B5324956.png)

![2-[4-(4-chlorophenyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5324966.png)

![N-(2-hydroxyethyl)-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B5324974.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5324980.png)
![7-acetyl-N-propyl-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5324994.png)
![4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5325000.png)
![N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5325005.png)
![N-[1-(aminocarbonyl)-2-(4-methoxyphenyl)vinyl]-4-methylbenzamide](/img/structure/B5325011.png)
![(3S*,5S*)-1-(2-chlorobenzoyl)-5-{[(2-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5325014.png)
![N-benzyl-N'-{[5-(2-methoxyethyl)-1,2,4-oxadiazol-3-yl]methyl}sulfamide](/img/structure/B5325017.png)
![1-{1-[(isopropylthio)acetyl]-3-piperidinyl}-4-phenylpiperazine](/img/structure/B5325035.png)